5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position and a triphenylphosphoranyl methyl group at the 2-position of the indole ring, making it a unique and interesting subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.
Attachment of the Triphenylphosphoranyl Methyl Group: This step involves the reaction of the indole derivative with triphenylphosphine and a suitable methylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products Formed
Oxidation: 5-Hydroxy-2-((triphenylphosphoranyl)methyl)-1H-indole.
Reduction: 5-Methoxy-2-((triphenylphosphoranyl)methyl)-1,2-dihydro-1H-indole.
Substitution: 3-Bromo-5-methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy group and the triphenylphosphoranyl methyl group play crucial roles in its binding affinity and activity. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-methyl-1H-indole: Lacks the triphenylphosphoranyl methyl group, making it less complex.
5-Methoxy-2-phenyl-1H-indole: Contains a phenyl group instead of the triphenylphosphoranyl methyl group.
5-Methoxy-2-(methylthio)-1H-indole: Features a methylthio group instead of the triphenylphosphoranyl methyl group.
Uniqueness
5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole is unique due to the presence of the triphenylphosphoranyl methyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62099-68-7 |
---|---|
Molekularformel |
C28H25NOP+ |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(5-methoxy-1H-indol-2-yl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C28H25NOP/c1-30-24-17-18-28-22(20-24)19-23(29-28)21-31(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,29H,21H2,1H3/q+1 |
InChI-Schlüssel |
HYQLABNVRIUQAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.